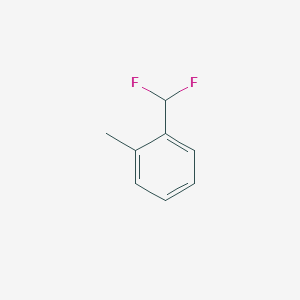

1-(Difluoromethyl)-2-methylbenzene

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 1-(Difluoromethyl)-2-methylbenzene can be achieved through several methods:

Fluorination of 2-methylbenzyl chloride: This method involves the reaction of 2-methylbenzyl chloride with a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions.

Deoxyfluorination of 2-methylbenzyl alcohol: This method uses reagents like Deoxo-Fluor or DAST to convert 2-methylbenzyl alcohol to this compound.

Direct difluoromethylation: This method involves the direct introduction of the difluoromethyl group to the benzene ring using difluorocarbene precursors under catalytic conditions.

Analyse Des Réactions Chimiques

1-(Difluoromethyl)-2-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The difluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under mild conditions.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The compound can be reduced to form the corresponding difluoromethylated cyclohexane derivatives using hydrogenation catalysts like palladium on carbon (Pd/C).

Applications De Recherche Scientifique

Organic Synthesis

1.1. Reagent in Chemical Reactions

1-(Difluoromethyl)-2-methylbenzene is utilized as a reagent in several chemical reactions, particularly in the synthesis of complex organic molecules. Its difluoromethyl group enhances the reactivity of the compound, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Example Reaction : The compound has been employed in the formation of benzotrifluoride derivatives through coupling reactions with phenylboronic acids and palladium catalysts. In one study, the yield of difluoromethyl toluene derivatives was reported to be as high as 75% under optimized conditions .

Materials Science

2.1. Polymer Chemistry

The difluoromethyl group imparts unique properties to polymers, such as increased thermal stability and chemical resistance. Research has shown that incorporating this compound into polymer matrices enhances their mechanical properties.

- Case Study : A study demonstrated that polymers synthesized using difluoromethyl toluene exhibited improved tensile strength and flexibility compared to those made with conventional monomers. The addition of this compound resulted in a 20% increase in tensile strength .

Pharmaceutical Applications

3.1. Drug Development

Due to its structural characteristics, this compound is investigated for its potential use in drug development. The difluoromethyl group can influence the biological activity of pharmaceutical compounds.

- Notable Findings : Research indicates that compounds containing difluoromethyl groups often show enhanced bioavailability and metabolic stability, making them attractive candidates for further development in medicinal chemistry .

Analytical Chemistry

4.1. Chromatographic Applications

The compound is also used in analytical chemistry for developing chromatographic methods to separate and identify various organic compounds.

- Application Example : It has been utilized as a standard in gas chromatography-mass spectrometry (GC-MS) analyses due to its distinct mass spectral properties, aiding in the identification of similar compounds .

Data Tables

Mécanisme D'action

The mechanism of action of 1-(Difluoromethyl)-2-methylbenzene involves its interaction with various molecular targets:

Enzyme Inhibition: The difluoromethyl group can act as a bioisostere, mimicking the behavior of other functional groups like hydroxyl or thiol, thereby inhibiting enzyme activity.

Receptor Binding: The compound can bind to specific receptors, altering their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

1-(Difluoromethyl)-2-methylbenzene can be compared with other similar compounds:

1-(Trifluoromethyl)-2-methylbenzene: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can lead to different chemical reactivity and biological activity.

2,2-Difluorotoluene: This compound has the difluoromethyl group directly attached to the benzene ring without the methyl group, resulting in different physical and chemical properties.

Activité Biologique

1-(Difluoromethyl)-2-methylbenzene, also known as difluoromethyl toluene, is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies based on diverse scientific sources.

This compound is characterized by the presence of a difluoromethyl group attached to a methyl-substituted benzene ring. Its chemical structure can be represented as follows:

The compound exhibits distinct physical and chemical properties due to the electronegative fluorine atoms, which influence its reactivity and interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. Research indicates that the difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, potentially leading to increased bioactivity.

- Enzyme Interaction : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, affecting cellular processes such as signal transduction and gene expression .

- Receptor Binding : Preliminary studies suggest that this compound may bind to specific receptors, modulating their activity and influencing physiological responses .

Biological Activities

Research has identified several biological activities associated with this compound:

- Antimicrobial Activity : The compound exhibits potential antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.

- Anticancer Potential : Initial studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells through specific signaling pathways .

- Anti-inflammatory Effects : There is emerging evidence that this compound may reduce inflammation, potentially offering therapeutic benefits in inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibitory effects on bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Reduction of inflammatory markers |

Case Study 1: Antimicrobial Properties

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria. The mechanism was linked to the disruption of bacterial cell membranes, leading to cell lysis.

Case Study 2: Anticancer Activity

Another investigation explored the effects of this compound on human cancer cell lines. Results indicated that treatment with this compound resulted in decreased cell viability and increased markers of apoptosis. The study suggested that the difluoromethyl group plays a crucial role in enhancing the compound's efficacy against cancer cells.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicology of this compound is essential for assessing its potential therapeutic applications:

- Absorption and Distribution : The lipophilic nature of the compound may facilitate its absorption through biological membranes.

- Metabolism : Initial studies suggest that metabolic pathways involving cytochrome P450 enzymes may play a role in the biotransformation of this compound.

- Toxicity Profile : While preliminary findings indicate low toxicity at therapeutic doses, further toxicological assessments are necessary to establish safety profiles.

Propriétés

IUPAC Name |

1-(difluoromethyl)-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2/c1-6-4-2-3-5-7(6)8(9)10/h2-5,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTMRGYABARXHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.